m-(3-Pentyl)phenyl N-methyl-N-nitrosocarbamate
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Overview
Description
m-(3-Pentyl)phenyl N-methyl-N-nitrosocarbamate is an organic compound with a complex structure that includes a phenyl ring substituted with a pentyl group and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-(3-Pentyl)phenyl N-methyl-N-nitrosocarbamate typically involves the reaction of m-(3-Pentyl)phenol with N-methyl-N-nitrosocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
m-(3-Pentyl)phenyl N-methyl-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
m-(3-Pentyl)phenyl N-methyl-N-nitrosocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-(3-Pentyl)phenyl N-methyl-N-nitrosocarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethylpropyl)phenyl N-methyl-N-nitrosocarbamate
- Carbamic acid, N-methyl-N-nitroso-, 3-(1-ethylpropyl)phenyl ester
Uniqueness
m-(3-Pentyl)phenyl N-methyl-N-nitrosocarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62573-57-3 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(3-pentan-3-ylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)11-7-6-8-12(9-11)18-13(16)15(3)14-17/h6-10H,4-5H2,1-3H3 |
InChI Key |
WUCMRTYSFAJAOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)OC(=O)N(C)N=O |
Origin of Product |
United States |
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